molecular formula C13H7D17O5 B1156511 (2S)-Octyl-α-hydroxyglutarate-d17

(2S)-Octyl-α-hydroxyglutarate-d17

Cat. No. B1156511
M. Wt: 277.4
InChI Key: UJZOKTKSGUOCCM-NUPFXTPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Octyl-α-hydroxyglutarate-d17 is intended for use as an internal standard for the quantification of (2S)-octyl-α-hydroxyglutarate by GC- or LC-MS. (2S)-Octyl-α-hydroxyglutarate is a cell-permeable derivative of the L-isomer of α-hydroxyglutarate.

Scientific Research Applications

Role in Oncology and Metabolic Diseases

(2S)-Octyl-α-hydroxyglutarate-d17, a derivative of 2-hydroxyglutarate (2HG), plays a significant role in cancer research and metabolic disease studies. 2HG, particularly in its D- and L-enantiomers, is a potent competitor of α-ketoglutarate (α-KG). It inhibits α-KG dependent dioxygenases, impacting epigenetic modifications and potentially contributing to the development of malignant tumors (Cheng et al., 2015).

Diagnostic and Biomarker Potential

In terms of diagnostic utility, the differentiation between the D- and L-enantiomers of 2HG is crucial for accurate diagnosis of related diseases. Advanced methods, such as chiral derivatization combined with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), have been developed for the sensitive determination of these enantiomers, which is vital for precise diagnosis of 2HG related metabolic diseases (Cheng et al., 2015).

Impact on Cell Metabolism and Viability

2HG also has implications in cell metabolism and viability. Elevated levels of D-2-hydroxyglutarate (D2HG) have been detected in several cancers and are known to impair growth and reduce cell viability in a concentration-dependent manner, especially in cells not utilizing oxidative phosphorylation (Fiola et al., 2021). Additionally, D-2HG interferes with HIF-1α stability, skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization, suggesting a role in fine-tuning immune responses (Böttcher et al., 2018).

Therapeutic Potential

Further research is investigating the therapeutic potential of targeting 2HG-related pathways. For example, a novel mutant IDH1 inhibitor was found to reverse the accumulation of D2HG in mutated cells, suggesting a potential therapeutic approach for certain gliomas (Zhang et al., 2021).

Biochemical and Genetic Studies

Biochemical and genetic studies of 2HG have led to a better understanding of related metabolic disorders. For instance, mutations in the D-2-hydroxyglutarate dehydrogenase gene have been identified as the cause of D-2-hydroxyglutaric aciduria, providing insights into the pathological effects of 2HG accumulation in the central nervous system (Struys et al., 2005).

properties

Product Name

(2S)-Octyl-α-hydroxyglutarate-d17

Molecular Formula

C13H7D17O5

Molecular Weight

277.4

InChI Key

UJZOKTKSGUOCCM-NUPFXTPLSA-N

Appearance

Assay:≥99% deuterated forms (d1-d17); ≤1% d0A crystalline solid

synonyms

(2S)-Octyl-2-HG-d17;  2S-Hydroxypentanedioic Acid 1-Octyl Ester-d17

Origin of Product

United States

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